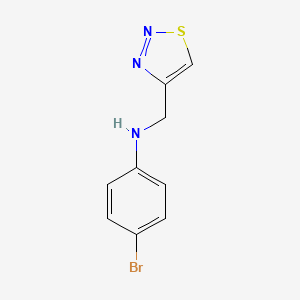
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group at the second position and a pyrrolidin-3-ylmethyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Substitution at the Second Position: The methyl group can be introduced via α-methylation of the pyridine ring using reagents such as methyl iodide in the presence of a base like sodium hydride.
Introduction of the Pyrrolidin-3-ylmethyl Group: This step involves the alkylation of the pyridine ring at the sixth position with a pyrrolidin-3-ylmethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, the α-methylation of pyridines can be achieved using a continuous flow setup with Raney nickel as a catalyst and a low boiling point alcohol as the solvent .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring can yield dihydropyridine derivatives.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine carboxylic acid.
Reduction: Formation of 2-methyl-6-(pyrrolidin-3-ylmethyl)dihydropyridine.
Substitution: Formation of halogenated derivatives like 2-methyl-6-(pyrrolidin-3-ylmethyl)-3-chloropyridine.
科学的研究の応用
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
類似化合物との比較
2-Methylpyridine: Lacks the pyrrolidin-3-ylmethyl group, resulting in different biological activity.
6-Methyl-2-(phenylethynyl)pyridine hydrochloride: Features a phenylethynyl group instead of a pyrrolidin-3-ylmethyl group, leading to distinct pharmacological properties.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substitution patterns and biological activities.
Uniqueness: 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride is unique due to the specific combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry.
特性
分子式 |
C11H17ClN2 |
|---|---|
分子量 |
212.72 g/mol |
IUPAC名 |
2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-9-3-2-4-11(13-9)7-10-5-6-12-8-10;/h2-4,10,12H,5-8H2,1H3;1H |
InChIキー |
LBNPXUXMVVKVMI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CC2CCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


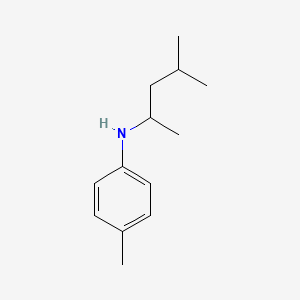
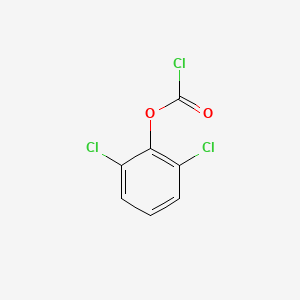


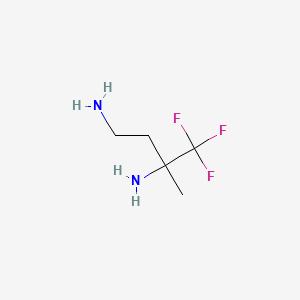
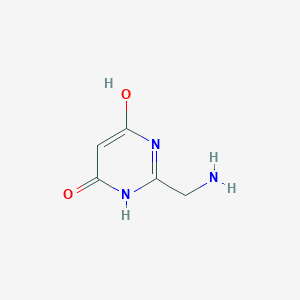
![6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13247964.png)

![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-6-carboxylic acid](/img/structure/B13247985.png)

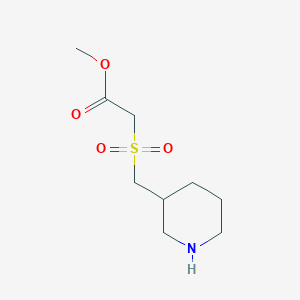
![3-{[2-(Diethylamino)ethyl]amino}phenol](/img/structure/B13248005.png)
![3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248012.png)
